molecular formula C36H39FN4O5 B13444696 Iloperidone Dimer Impurity

Iloperidone Dimer Impurity

Cat. No.: B13444696
M. Wt: 626.7 g/mol
InChI Key: RUNPLXZHXLMWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iloperidone Dimer Impurity is a byproduct formed during the synthesis of Iloperidone, an atypical antipsychotic used to treat schizophrenia. Impurities like the Iloperidone Dimer can affect the quality, safety, and efficacy of the drug, making their identification and control crucial in pharmaceutical manufacturing .

Chemical Reactions Analysis

Iloperidone Dimer Impurity can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include polar aprotic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

Iloperidone Dimer Impurity is primarily studied in the context of pharmaceutical research. Its identification and quantification are essential for:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to Iloperidone Dimer Impurity include other impurities formed during the synthesis of Iloperidone, such as:

Each of these impurities has unique chemical properties and potential impacts on the drug’s efficacy and safety. The Iloperidone Dimer is unique due to its specific formation pathway and structural characteristics .

Properties

Molecular Formula

C36H39FN4O5

Molecular Weight

626.7 g/mol

IUPAC Name

1-[4-[3-[4-[6-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-1,2-benzoxazol-3-yl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone

InChI

InChI=1S/C36H39FN4O5/c1-23(42)26-4-9-31(34(20-26)43-2)44-19-3-14-40-15-10-24(11-16-40)35-30-8-6-28(22-33(30)46-39-35)41-17-12-25(13-18-41)36-29-7-5-27(37)21-32(29)45-38-36/h4-9,20-22,24-25H,3,10-19H2,1-2H3

InChI Key

RUNPLXZHXLMWFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)N5CCC(CC5)C6=NOC7=C6C=CC(=C7)F)OC

Origin of Product

United States

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